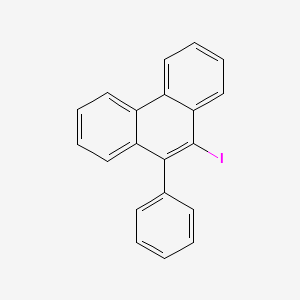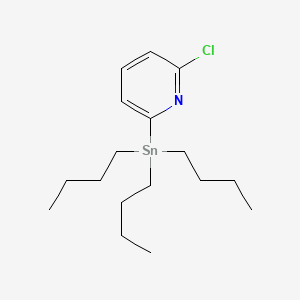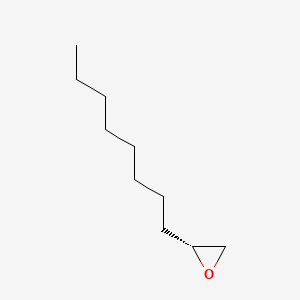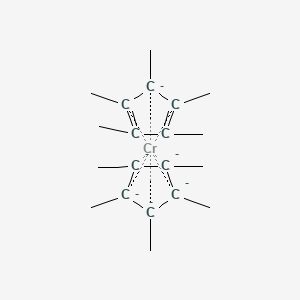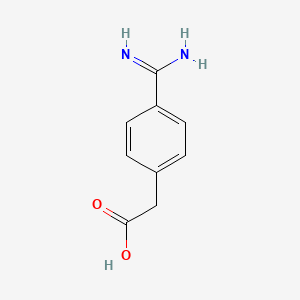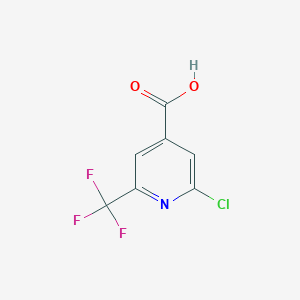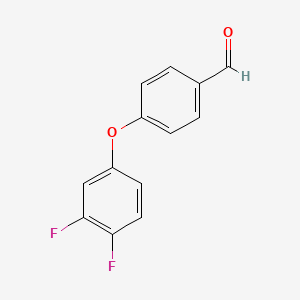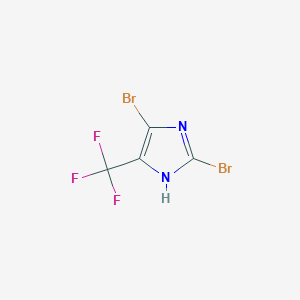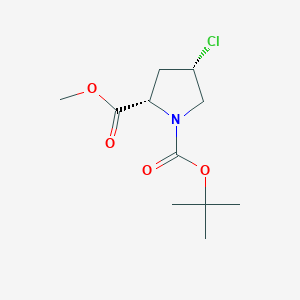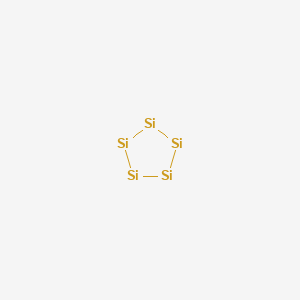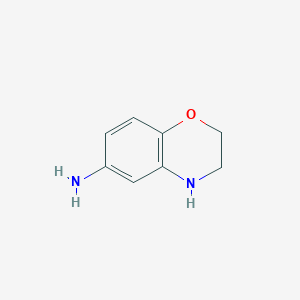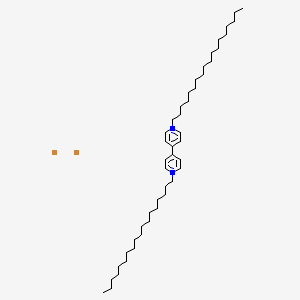
2,4,6-Trichlorophenyl chlorothionoformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichlorophenyl chlorothionoformate is a chemical compound with the molecular formula C7H2Cl4OS and a molecular weight of 275.97 g/mol . It is known for its use in various chemical reactions and industrial applications due to its unique properties. The compound is characterized by the presence of three chlorine atoms attached to a phenyl ring and a chlorothioformate group, making it highly reactive and versatile in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorophenyl chlorothionoformate can be synthesized through the reaction of thiophosgene with sodium 2,4,6-trichlorophenolate . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. The process involves the following steps:
- Preparation of sodium 2,4,6-trichlorophenolate by reacting 2,4,6-trichlorophenol with sodium hydroxide.
- Reaction of the sodium 2,4,6-trichlorophenolate with thiophosgene to form 2,4,6-trichlorophenyl chlorothioformate.
Industrial Production Methods: Industrial production of 2,4,6-trichlorophenyl chlorothioformate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s consistency and purity. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trichlorophenyl chlorothionoformate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorothioformate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl chlorothioformates can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiophenols or other reduced sulfur-containing compounds.
Aplicaciones Científicas De Investigación
2,4,6-Trichlorophenyl chlorothionoformate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for introducing the chlorothioformate group into molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,4,6-trichlorophenyl chlorothioformate exerts its effects involves the reactivity of the chlorothioformate group. This group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions.
Comparación Con Compuestos Similares
2,4,6-Trichlorophenol: A related compound with similar structural features but lacking the chlorothioformate group.
Phenyl Chlorothioformate: Another related compound where the phenyl ring is not substituted with chlorine atoms.
Uniqueness: 2,4,6-Trichlorophenyl chlorothionoformate is unique due to the presence of three chlorine atoms on the phenyl ring, which enhances its reactivity and versatility in synthetic applications. This makes it distinct from other chlorothioformates and phenyl derivatives.
Propiedades
Número CAS |
31836-18-7 |
|---|---|
Fórmula molecular |
C7H2Cl4OS |
Peso molecular |
276 g/mol |
Nombre IUPAC |
O-(2,4,6-trichlorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H2Cl4OS/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H |
Clave InChI |
KCUPMEKDPZGHOL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)OC(=S)Cl)Cl)Cl |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OC(=S)Cl)Cl)Cl |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


